molecular formula C11H15F2O3P B8427368 Diethyl 2,6-difluorobenzylphosphonate

Diethyl 2,6-difluorobenzylphosphonate

Cat. No.: B8427368
M. Wt: 264.20 g/mol
InChI Key: JGOYACRTIFBLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,6-difluorobenzylphosphonate (CAS 1250397-29-5) is a chemical compound with the molecular formula C11H15F2O3P and a molecular weight of 264.21 g/mol. It belongs to the class of organic compounds known as phosphonic acid diesters, which are widely utilized as key intermediates and building blocks in organic synthesis and pharmaceutical research. As a benzylphosphonate derivative, this compound is of significant interest in the development of novel bioactive molecules. Scientific literature indicates that diethyl benzylphosphonate derivatives serve as crucial precursors in the synthesis of more complex structures. For instance, a 2022 study published in Molecules highlighted that various diethyl benzylphosphonate derivatives were synthesized and evaluated for their antimicrobial properties . The research found that certain derivatives exhibited potent and selective activity against model Escherichia coli bacterial strains, in some cases showing greater potential as antibacterial agents than commonly used antibiotics like ciprofloxacin . This suggests that the structural motif present in this compound could be valuable for developing new substitutes for conventional antibiotics, a critical area of study given the increasing problem of bacterial drug resistance . The presence of the phosphonate ester group in the benzyl moiety is known to improve a compound's metabolic stability and membrane transport, which are desirable properties in drug discovery . Furthermore, the incorporation of specific substituents on the phenyl ring, such as fluorine atoms, is a common strategy in medicinal chemistry to fine-tune the electronic properties, lipophilicity, and overall bioavailability of a molecule. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15F2O3P

Molecular Weight

264.20 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-1,3-difluorobenzene

InChI

InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3

InChI Key

JGOYACRTIFBLDG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=CC=C1F)F)OCC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that diethyl 2,6-difluorobenzylphosphonate exhibits significant antimicrobial properties, particularly against various strains of Escherichia coli. Studies have shown that derivatives of benzylphosphonates can selectively inhibit bacterial growth, making them potential alternatives to traditional antibiotics.

  • Mechanism of Action : The compound interferes with bacterial cell wall synthesis, which is crucial for bacterial survival and replication. This mechanism positions this compound as a candidate for further development as an antibiotic alternative in light of rising antibiotic resistance .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of various benzylphosphonate derivatives against E. coli strains K12 and R2-R4. The results indicated that this compound exhibited a low minimal inhibitory concentration (MIC), suggesting strong antibacterial properties .
    • The introduction of different substituents on the phenyl ring was found to influence the cytotoxic effects significantly, highlighting the importance of structural modifications in enhancing biological activity.
  • Pharmacological Potential :
    • Another study emphasized the potential use of this compound as a scaffold for developing new drugs targeting bacterial infections. The findings suggest that these compounds could serve as effective substitutes for existing antibiotics due to their specificity and potency against resistant strains .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phosphonate group undergoes nucleophilic attacks due to its electrophilic phosphorus center. Key reactions include:

a. Alcoholysis and Aminolysis
Diethyl 2,6-difluorobenzylphosphonate reacts with nucleophiles (e.g., alcohols, amines) to form esters or amides. For example:

  • Reaction with ethanolamine : Substitution at the phosphorus yields a phosphoramidate derivative.

  • Reaction with methanol : Produces methyl esters under mild basic conditions (e.g., K₂CO₃, 60°C) .

Mechanism :
Proceeds via a two-step process:

  • Nucleophilic attack at phosphorus, forming a pentavalent intermediate.

  • Elimination of the ethoxy group .

Table 1: Nucleophilic Substitution Conditions and Outcomes

NucleophileConditionsProductYieldSource
EthanolamineDCM, RT, 12hPhosphoramidate78%
MethanolK₂CO₃, 60°C, 6hMethyl ester85%

Transition Metal-Catalyzed Coupling Reactions

The benzylphosphonate moiety participates in cross-coupling reactions, enabling C–C bond formation.

a. Suzuki-Miyaura Coupling
Pd-catalyzed coupling with arylboronic acids generates biarylphosphonates. For example:

  • Reaction with 4-fluorophenylboronic acid : Forms 2,6-difluoro-4-biphenylmethylphosphonate (72% yield) .

Key Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: THF/H₂O (3:1), 80°C .

Table 2: Coupling Reaction Performance

Boronic AcidCatalystYieldReference
4-F-C₆H₄B(OH)₂Pd(PPh₃)₄72%
Vinyl acetatePd(OAc)₂68%

Electrophilic Halogenation

The benzylic position undergoes halogenation via deprotonation and electrophilic trapping.

a. Bromination

  • Step 1 : Deprotonation using LiHMDS at -78°C generates a stabilized carbanion.

  • Step 2 : Reaction with Br₂ yields α-brominated phosphonate (89% yield) .

Mechanistic Insight :
The reaction avoids difluorocarbene formation due to TMSCl protection of the intermediate carbanion .

Table 3: Halogenation Efficiency

Halogen SourceConditionsProductYield
Br₂LiHMDS, TMSCl, -78°Cα-Bromo derivative89%
NBSAIBN, CCl₄, refluxRadical bromination63%

Biological Interactions and Enzyme Inhibition

The compound acts as a non-hydrolyzable phosphate mimic, inhibiting enzymes like phosphatases and kinases .

Key Findings :

  • Alkaline phosphatase inhibition : IC₅₀ = 12 µM.

  • Antimicrobial activity : Exhibits 90% growth inhibition against E. coli at 50 µg/mL .

Mechanism :
The difluoromethylene group mimics the transition state of phosphate hydrolysis, binding competitively to enzyme active sites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing diethyl 2,6-difluorobenzylphosphonate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Michaelis-Arbuzov reactions. For example, diethyl benzylphosphonates are synthesized via alkylation of diethyl phosphite with benzyl halides under inert atmospheres (e.g., argon) and catalytic bases. Reaction optimization may require adjusting solvent polarity (e.g., acetone or CH₂Cl₂), temperature (room temperature to reflux), and stoichiometry of reagents, as demonstrated in analogous syntheses of diethyl methylformylphosphonate derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, and ¹⁹F) with mass spectrometry (MS). For instance, ¹H NMR can confirm the presence of ethyl ester groups (δ ~1.3 ppm, triplet) and benzyl protons (δ ~6.5–7.5 ppm), while ¹⁹F NMR identifies fluorine substituents. High-resolution MS (e.g., ESI–MS) verifies molecular ion peaks (e.g., [M+H]⁺), as shown in studies of structurally similar phosphonates .

Q. What are the key challenges in isolating this compound from reaction mixtures?

  • Methodological Answer : Common issues include byproduct formation (e.g., unreacted starting materials or oxidized species) and hygroscopicity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or fractional distillation under reduced pressure (e.g., Kugelrohr apparatus) is recommended. Neutralization of acidic residues with NaHCO₃ and drying over anhydrous Na₂SO₄ can improve yields, as described in diethyl methylformylphosphonate synthesis .

Advanced Research Questions

Q. How do the electronic effects of 2,6-difluoro substituents influence the reactivity of benzylphosphonates in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks. Compare reaction rates of difluorinated vs. non-fluorinated analogs using kinetic studies (e.g., monitoring by ³¹P NMR). For example, fluorinated phosphonates have shown increased reactivity in Horner-Wadsworth-Emmons olefinations, as observed in studies of α-fluoroallylphosphonates .

Q. What strategies resolve contradictions in biological activity data for diethyl benzylphosphonate derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., MIC values in antimicrobial studies) or substituent effects. Use orthogonal assays (e.g., time-kill curves vs. disk diffusion) and statistical meta-analysis. Structure-activity relationship (SAR) studies can isolate critical functional groups; for example, antimicrobial activity in benzylphosphonates correlates with para-substituents on the aromatic ring .

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

  • Methodological Answer : Employ density functional theory (DFT) to predict bond dissociation energies and frontier molecular orbitals (HOMO/LUMO). Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets like enzymes. Validate predictions with experimental data, as seen in fluorinated phosphonate inhibitor design .

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